molecular formula C26H19FN2O4S B2700696 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 877818-70-7

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B2700696
CAS No.: 877818-70-7
M. Wt: 474.51
InChI Key: WVHAGPUBTPOYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide (CAS 331433-69-3) is a benzenesulfonamide derivative featuring a benzo[de]isoquinoline-1,3-dione moiety linked via an ethyl group to the sulfonamide nitrogen. The para-fluorophenyl substituent enhances lipophilicity and may influence receptor binding affinity. Its molecular formula, C₂₀H₁₃FN₂O₄S, reflects a hybrid structure combining aromatic sulfonamide and fused heterocyclic systems . This compound shares structural motifs with bioactive molecules targeting receptors such as LPA2, as seen in related sulfamoyl benzoic acid analogues .

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4S/c27-19-9-11-20(12-10-19)28-34(32,33)21-13-7-17(8-14-21)15-16-29-25(30)22-5-1-3-18-4-2-6-23(24(18)22)26(29)31/h1-14,28H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAGPUBTPOYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phthalic anhydride derivative and an amine.

    Introduction of the Ethyl Linker: The benzoisoquinoline core is then reacted with an ethylating agent under basic conditions to introduce the ethyl linker.

    Attachment of the Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the fluorophenyl group is introduced.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoisoquinoline core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its potential to interact with biological macromolecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoisoquinoline core can intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme.

Comparison with Similar Compounds

Benzo[de]isoquinoline Derivatives

  • Compound 4 (): 2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid. Key Differences: Propyl linker instead of ethyl; sulfamoyl (-SO₂NH₂) replaces sulfonamide (-SO₂NHR). Impact: The sulfamoyl group in Compound 4 increases LPA2 receptor binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for analogues without this group) due to enhanced hydrogen bonding .
  • 4KC (): 4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)benzenesulfonamide. Key Differences: Carbonyl linker instead of ethyl; dihydroisoquinoline instead of benzo[de]isoquinoline-dione.

Sulfonamide Derivatives with Fluorinated Aromatic Groups

  • Compounds [10–15] (): S-Alkylated 1,2,4-triazoles with 4-fluorophenyl or phenyl groups. Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(4-fluorophenyl)ethanone. Key Differences: Triazole core instead of benzo[de]isoquinoline; ethanone substituent. Impact: The triazole’s tautomeric properties (thione vs. thiol) influence solubility and metabolic stability .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 4 () 4KC ()
Molecular Formula C₂₀H₁₃FN₂O₄S C₂₄H₁₇N₃O₅S C₁₆H₁₆N₂O₃S
Bioactivity Not reported LPA2 agonist (subnanomolar EC₅₀) Uncharacterized
LogP (Predicted) ~3.5 (fluorophenyl enhances lipophilicity) ~2.8 (sulfamoyl increases polarity) ~2.1 (lower due to carbonyl)
Synthetic Route Likely via Friedel-Crafts or S-alkylation Sulfamoyl coupling to benzoic acid Hydrazide-thiocyanate condensation

Crystallographic and Conformational Insights

  • Crystal Packing (): A related benzo[de]isoquinoline sulfonohydrazide adopts a U-shaped conformation due to π-π stacking between aromatic systems (dihedral angle = 4.4°). The target compound’s ethyl linker may reduce such interactions, altering solubility and solid-state stability .

Biological Activity

The compound 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide is a novel sulfonamide derivative with potential applications in cancer therapy due to its biological activity against various cancer cell lines. This article summarizes the biological activity of this compound, including its mechanism of action, cytotoxicity, and selectivity against cancer cells compared to normal cells.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • A benzenesulfonamide moiety.
  • A benzo[de]isoquinoline core with a dioxo functional group.
  • An ethyl linker connecting the isoquinoline and the sulfonamide.

The molecular formula is C22H20FN2O4SC_{22}H_{20}FN_{2}O_{4}S with a molecular weight of approximately 426.47 g/mol.

Research indicates that compounds similar to this sulfonamide derivative act primarily through the inhibition of key tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met . These kinases are crucial for tumor angiogenesis and metastasis. By inhibiting these pathways, the compound may effectively reduce tumor growth and spread.

Cytotoxicity Studies

A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for several derivatives compared to standard treatments:

CompoundCell LineIC50 (µM)Reference
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamideHCT-116 (Colorectal)19.90
CabozantinibHCT-116 (Colorectal)16.35
Compound AHCT-1169.37
Compound BHCT-1168.81

The data indicate that the tested compound exhibits significant cytotoxicity against colorectal cancer cells, comparable to established drugs like cabozantinib.

Selectivity Index

In assessing the selectivity of the compound towards cancer cells versus normal cells, studies demonstrated that it has a favorable selectivity index (SI). For instance:

  • Compound exhibited a SI of >20 against colorectal cancer cells compared to normal fibroblast cells (WI38), indicating a strong preference for targeting cancerous over normal tissues .

Case Studies and Research Findings

  • Inhibition of Tyrosine Kinases : The compound was shown to effectively inhibit VEGFR-2 and c-Met with IC50 values in the nanomolar range, suggesting potent activity against these targets critical in tumor biology .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to significant apoptosis in HCT-116 cells, as evidenced by increased Annexin V staining .
  • Cell Cycle Arrest : Further studies indicated that this compound induces G0/G1 phase arrest in treated cancer cells, which is a common mechanism through which anticancer agents exert their effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.